![molecular formula C16H10N2O2 B4536133 2-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B4536133.png)
2-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]benzonitrile
Overview
Description
“2-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]benzonitrile” is a compound that has been studied for its potential cytotoxic properties . It is derived from isatin, a synthetically versatile molecule known for its diverse biological activities, including anticonvulsant, antibacterial, antifungal, antiviral, anticancer, and cytotoxic properties .
Synthesis Analysis
The synthesis of this compound involves the use of isatin and 5,7-dibromoisatin . The synthesized compounds were characterized using IR, 1H NMR, MS, and elemental analysis .Scientific Research Applications
Cytotoxic Agents in Cancer Research
- Findings :
Thalidomide-Based PROTACs
- Advantages :
Antioxidant Properties
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anticancer activity, suggesting potential targets within cancerous cells .
Mode of Action
It’s known that similar compounds can block cell cycle progression in a variety of malignant cell lines .
Biochemical Pathways
Given its potential anticancer activity, it may be inferred that it affects pathways related to cell cycle progression and apoptosis .
Pharmacokinetics
The outcomes of a qsar study indicated that electron-withdrawing substitutions at certain positions of the compound and increasing lipophilicity increased the cytotoxic activity .
Result of Action
The compound 2-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]benzonitrile has demonstrated cytotoxic activity in studies . Specifically, a derivative of this compound demonstrated higher selectivity toward the MCF-7 cell line, a breast cancer cell line . The IC50 values were comparable to those of vinblastin, a reference drug .
properties
IUPAC Name |
2-[(2,3-dioxoindol-1-yl)methyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c17-9-11-5-1-2-6-12(11)10-18-14-8-4-3-7-13(14)15(19)16(18)20/h1-8H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUWIWKZPMPDIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)C2=O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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